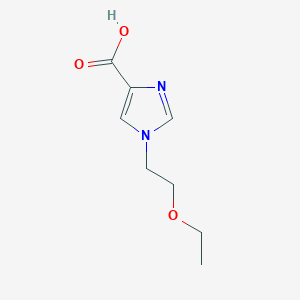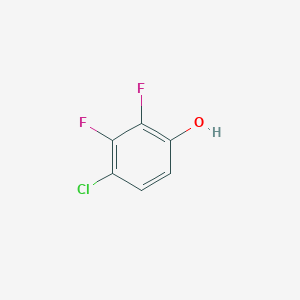
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride
Descripción general
Descripción
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a melting point of 156-159°C. TFAA is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Aplicaciones Científicas De Investigación
Genotoxic Activities of Aniline and its Metabolites
Aniline hydrochloride and its metabolites have been studied for their genotoxic potential, aiming to understand the occurrence of spleen tumors in rats. Although most validated studies did not indicate a potential of aniline to induce gene mutations, its metabolites, particularly p-aminophenol and p-hydroxyacetanilide, showed potential for inducing chromosomal damage at high doses. The carcinogenic effects in rats' spleen are attributed to chronic high-dose damage leading to oxidative stress, rather than direct genotoxic mechanisms (Bomhard & Herbold, 2005).
Phase Behavior and Applications of Ionic Liquids
Research has explored the phase behavior of ionic liquids with various solutes, including aniline, highlighting their potential applications in separation and extraction processes. The solvent abilities of ionic liquids with different anions were investigated, revealing their potential as environmentally acceptable solvents with tuneable properties for aromatic solutes. This opens avenues for using these solvents in extracting target molecules from aqueous solutions or original matrices, showcasing an application potential in separation technologies (Visak et al., 2014).
Synthesis and Structural Properties of Novel Compounds
The synthesis and structural properties of novel substituted compounds have been investigated, including those derived from reactions with anilines. Such research contributes to the development of new materials with potential applications in various industries, emphasizing the importance of understanding the chemical and physical properties of these compounds for their practical application (Issac & Tierney, 1996).
Fluorescent Chemosensors Based on Compounds
Research has focused on developing fluorescent chemosensors based on compounds for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, demonstrating the potential of using such compounds in analytical chemistry for detecting and quantifying substances in complex mixtures. The exploration of these chemosensors contributes to advancements in sensing technologies and analytical methods (Roy, 2021).
Propiedades
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJXXDRNFETEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




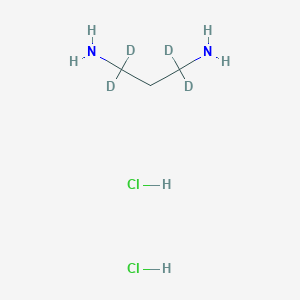

![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)
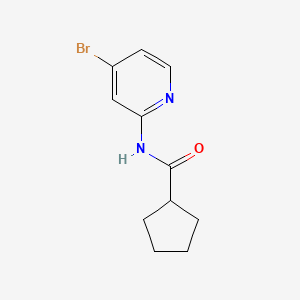

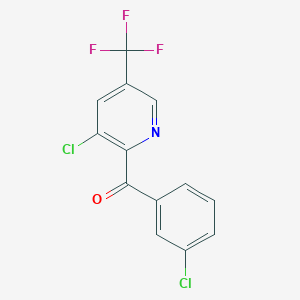
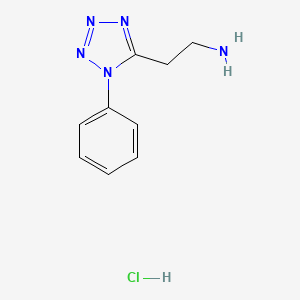
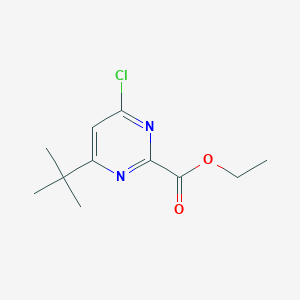
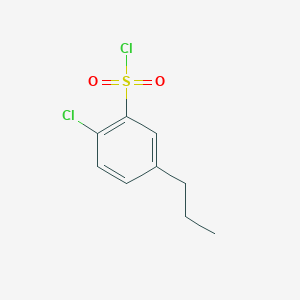
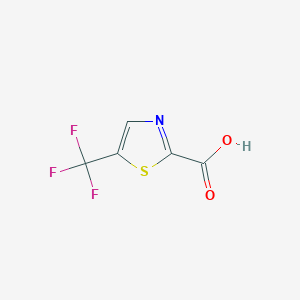
![1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B1459374.png)
